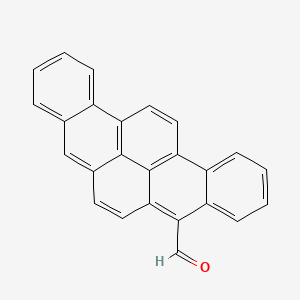
BENZO(rst)PENTAPHENE-5-CARBOXALDEHYDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[rst]pentaphene-5-carbaldehyde is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C25H14O It is a derivative of benzo[rst]pentaphene, characterized by the presence of an aldehyde group at the 5th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzo[rst]pentaphene-5-carbaldehyde typically involves the functionalization of benzo[rst]pentaphene. One common method includes the formylation of benzo[rst]pentaphene using Vilsmeier-Haack reaction, where benzo[rst]pentaphene reacts with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) under controlled conditions .
Industrial Production Methods: Industrial production of benzo[rst]pentaphene-5-carbaldehyde may involve large-scale formylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimal by-products.
Types of Reactions:
Oxidation: Benzo[rst]pentaphene-5-carbaldehyde can undergo oxidation reactions to form benzo[rst]pentaphene-5-carboxylic acid.
Reduction: The aldehyde group can be reduced to form benzo[rst]pentaphene-5-methanol.
Substitution: Electrophilic substitution reactions can occur at various positions on the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3) are used under acidic conditions.
Major Products:
Oxidation: Benzo[rst]pentaphene-5-carboxylic acid.
Reduction: Benzo[rst]pentaphene-5-methanol.
Substitution: Various halogenated or nitrated derivatives of benzo[rst]pentaphene-5-carbaldehyde.
Aplicaciones Científicas De Investigación
Benzo[rst]pentaphene-5-carbaldehyde has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of benzo[rst]pentaphene-5-carbaldehyde involves its interaction with molecular targets through its aromatic rings and aldehyde group. Upon light activation, it can generate reactive oxygen species, leading to oxidative stress in biological systems . This property is harnessed in photodynamic therapy, where the compound targets cancer cells and induces cell death through oxidative damage.
Comparación Con Compuestos Similares
Benzo[a]pyrene: Another PAH with known carcinogenic properties.
Dibenz[a,h]anthracene: Structurally similar with multiple fused aromatic rings.
Chrysene: A four-ring PAH with similar phototoxic properties.
Uniqueness: Benzo[rst]pentaphene-5-carbaldehyde is unique due to its specific structural configuration and the presence of an aldehyde group, which imparts distinct chemical reactivity and photophysical properties.
Propiedades
Número CAS |
63040-53-9 |
|---|---|
Fórmula molecular |
C25H14O |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
hexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2,4,6,8,10,12,14,16,18,20(24),21-dodecaene-8-carbaldehyde |
InChI |
InChI=1S/C25H14O/c26-14-23-19-8-4-3-7-18(19)21-12-11-20-17-6-2-1-5-15(17)13-16-9-10-22(23)25(21)24(16)20/h1-14H |
Clave InChI |
KXXBSQCVRSXSMB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C6=CC=CC=C6C(=C54)C=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13808349.png)
![Acetamide, N-[3-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]phenyl]-](/img/structure/B13808357.png)

![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-methoxyphenyl)-](/img/structure/B13808368.png)
![3H-Naphtho[1,2,3-de]quinoline-1-carboxylic acid, 6-[(4-chlorophenyl)amino]-2,7-dihydro-4-methyl-2,7-dioxo-, ethyl ester](/img/structure/B13808373.png)
![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B13808375.png)
![[(1R,3S)-3-ethoxycyclohexyl]-trimethylsilane](/img/structure/B13808377.png)
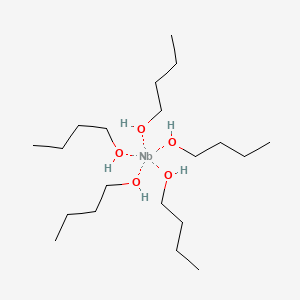
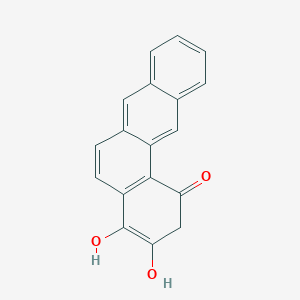
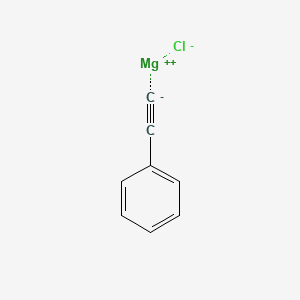
![Sodium;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13808402.png)
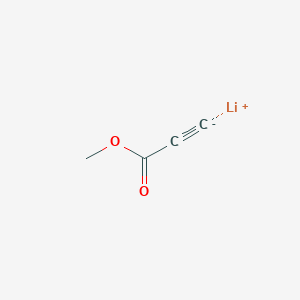
![Propanediamide, N,N'-bis(2,3-dichlorophenyl)-2-[(9,10-dihydro-9,10-dioxo-1-anthracenyl)azo]-](/img/structure/B13808421.png)
